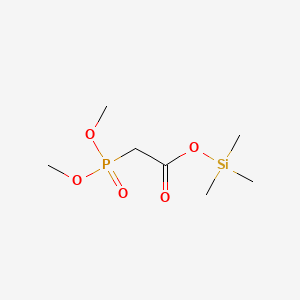
5-(Bromométhyl)-6-chloro-2,1,3-benzothiadiazole
Vue d'ensemble
Description
5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics. The presence of bromomethyl and chloro substituents on the benzothiadiazole ring enhances its reactivity and potential for further functionalization.
Applications De Recherche Scientifique
5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
Target of Action
Brominated and chlorinated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
Brominated and chlorinated compounds generally act by forming covalent bonds with their targets, leading to changes in their structure and function .
Biochemical Pathways
Halogenated compounds can influence various metabolic pathways, depending on their specific targets .
Pharmacokinetics
Halogenated compounds often exhibit good bioavailability due to their lipophilic nature, which allows them to cross biological membranes .
Result of Action
Halogenated compounds can have various effects, ranging from modulation of protein function to potential cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole typically involves the bromomethylation of 6-chloro-2,1,3-benzothiadiazole. One common method includes the reaction of 6-chloro-2,1,3-benzothiadiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of the corresponding benzothiadiazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiadiazoles with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Benzothiadiazoline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)-6-chloro-2,1,3-benzothiadiazole
- 5-(Methyl)-6-chloro-2,1,3-benzothiadiazole
- 5-(Bromomethyl)-2,1,3-benzothiadiazole
Uniqueness
5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole is unique due to the presence of both bromomethyl and chloro substituents, which enhance its reactivity and potential for diverse chemical transformations. This dual substitution pattern distinguishes it from other benzothiadiazole derivatives and expands its utility in various applications.
Propriétés
IUPAC Name |
6-(bromomethyl)-5-chloro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-3-4-1-6-7(2-5(4)9)11-12-10-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDXMTAJHJMAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381508 | |
| Record name | 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65858-51-7 | |
| Record name | 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65858-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1607736.png)
![2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1607738.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1607739.png)
